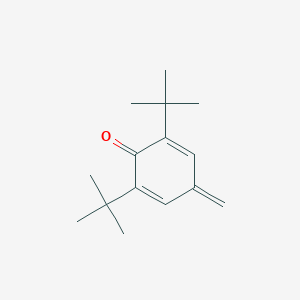

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

描述

This compound is known for its role in causing haemorrhages in rats due to its interference with the vitamin K redox cycle . It is a highly reactive compound with significant implications in toxicology and pharmacology.

准备方法

The synthesis of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone typically involves the oxidation of butylated hydroxytoluene. . Industrial production methods may vary, but they generally involve similar oxidative processes to ensure the formation of the desired quinone methide structure.

化学反应分析

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone undergoes several types of chemical reactions, including:

Reduction: It can be reduced back to butylated hydroxytoluene under specific conditions.

Substitution: The methylene group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemistry

- Stabilizer in Polymers: The compound is utilized as a stabilizer to prevent oxidative degradation in polymer chemistry. Its antioxidant properties help enhance the longevity and performance of polymer materials.

Biology

- Antioxidant Research: Investigated for its potential protective effects against oxidative stress in biological systems. Studies suggest that it may modulate liver enzymes and influence metabolic pathways related to detoxification .

Medicine

- Therapeutic Potential: Explored for its applications in preventing oxidative damage within biological systems. Research indicates that it may play a role in cancer diagnostics due to its presence in liver tissues following exposure to BHT .

Industry

- Additive in Fuels and Lubricants: Used as an additive to enhance the stability and shelf life of lubricants and fuels. Its chemical properties allow it to improve the performance of these industrial products.

Table 1: Summary of Key Findings on Biological Effects

Toxicological Insights

Research has indicated that this compound may have toxicological implications due to its interactions with biological macromolecules. It has been shown to bind with proteins and nucleic acids, potentially influencing their functionality and stability. This characteristic is crucial for understanding its biological effects and therapeutic applications .

作用机制

The primary mechanism of action for 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone involves its interference with the vitamin K redox cycle. This disruption leads to a decrease in blood coagulation factors such as prothrombin, factor VII, factor IX, and factor X . The compound’s reactivity with these factors results in haemorrhagic effects, particularly in species susceptible to butylated hydroxytoluene-induced haemorrhage.

相似化合物的比较

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is unique due to its specific structure and reactivity. Similar compounds include:

2,6-Di-tert-butyl-4-methylphenol (BHT): The parent compound from which this compound is derived.

2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone: Another derivative with similar antioxidant properties.

These compounds share structural similarities but differ in their reactivity and biological effects.

生物活性

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (often referred to as BHTQM) is a significant metabolite of butylated hydroxytoluene (BHT), a widely used food preservative. The compound's unique structural features, including two tert-butyl groups and a methylene bridge, contribute to its biological activity and reactivity in various biological systems. This article explores the biological activity of BHTQM, focusing on its metabolic pathways, toxicological effects, and potential therapeutic applications.

- Molecular Formula : C15H22O

- Molecular Weight : 234.34 g/mol

- CAS Number : 2607-52-5

BHTQM is primarily formed through the metabolic conversion of BHT in the liver, involving cytochrome P450 enzymes. This compound acts as a quinone methide, allowing it to participate in electrophilic addition reactions with nucleophiles such as glutathione. This interaction leads to the formation of stable adducts that can influence cellular functions and potentially disrupt metabolic pathways.

Table 1: Metabolic Pathways of BHTQM

| Pathway | Enzyme Involved | Resulting Metabolite |

|---|---|---|

| Oxidation of BHT | Cytochrome P450 | BHTQM |

| Conjugation | Glutathione S-transferase | Glutathione adducts |

Hematological Effects

Research indicates that BHTQM can significantly affect blood coagulation. In studies involving male Sprague-Dawley rats, administration of BHTQM resulted in a dose-dependent decrease in prothrombin and other clotting factors (II, VII, IX, X), leading to hemorrhagic conditions. These findings suggest that BHTQM may disrupt the vitamin K redox cycle, which is crucial for normal coagulation processes .

Hepatic Effects

BHTQM has been shown to modulate liver enzyme activities, influencing detoxification pathways. In animal studies, elevated levels of liver enzymes were observed following exposure to BHTQM, indicating potential hepatotoxicity. For instance, significant changes in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were reported in treated rats .

Tumorigenic Potential

The compound has been implicated in promoting tumor formation in laboratory models. Studies have demonstrated that BHTQM can induce lung tumors in mice treated with BHT. The mechanism involves the formation of covalent adducts with cellular proteins, leading to alterations in protein function and potential oncogenic transformations .

Case Studies

- Liver Toxicity in Rats : A study administered varying doses of BHTQM to rats over several weeks. Results showed dose-related increases in liver enzyme levels and histopathological changes consistent with liver damage .

- Hemorrhagic Effects : Another study focused on the hematological impact of BHTQM on different strains of mice and rats. The findings revealed that susceptible strains exhibited significant hemorrhagic events following treatment, while resistant strains did not show similar effects .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone?

- Methodological Answer : Synthesis typically involves the oxidation of sterically hindered phenols (e.g., 2,6-di-tert-butyl-4-methylphenol) using oxidizing agents like tert-butyl hydroperoxide under controlled conditions. Characterization requires a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substitution patterns and methylene group presence.

- IR spectroscopy to identify carbonyl (C=O) and methylene (C=C) stretching frequencies.

- Mass spectrometry (EI-MS or HRMS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline) for definitive structural elucidation.

- Note : Storage at 0–6°C is critical to prevent decomposition .

Q. How does the steric hindrance of tert-butyl groups influence the compound’s stability and reactivity?

- Methodological Answer : The tert-butyl groups impose steric constraints that:

- Enhance thermal stability by shielding the reactive quinone moiety.

- Limit oxidative degradation in ambient conditions, as demonstrated by accelerated aging studies under varying O₂ levels.

- Reduce intermolecular interactions , making it less prone to dimerization.

- Experimental Design : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to quantify decomposition thresholds. Compare kinetic stability with less hindered analogs .

Advanced Research Questions

Q. What mechanistic insights exist for the redox behavior of this compound in radical scavenging or catalytic systems?

- Methodological Answer : The compound’s conjugated dienone system enables unique redox pathways:

- Electrochemical studies (cyclic voltammetry) reveal reversible reduction potentials linked to radical anion formation.

- EPR spectroscopy can detect transient radical intermediates during antioxidant reactions.

- Computational modeling (DFT) predicts spin density distribution and reaction barriers for hydrogen abstraction.

- Data Contradiction Alert : Discrepancies in redox potentials may arise from solvent polarity effects or competing side reactions; use controlled inert atmospheres (N₂/Ar) to minimize artifacts .

Q. How can researchers resolve contradictory data in environmental fate studies (e.g., persistence vs. biodegradability)?

- Methodological Answer :

- Analytical Consistency : Standardize protocols for HPLC (for parent compound detection) vs. GC-MS (for degradation byproducts).

- Isotopic labeling (e.g., ¹³C-methyl groups) to track degradation pathways in soil/water matrices.

- Microcosm experiments under varying pH/temperature conditions to assess microbial degradation rates.

- Key Consideration : The compound’s low water solubility (logP >4) necessitates use of surfactants or co-solvents in ecotoxicity assays .

Q. What advanced techniques are used to study its electronic structure and excited-state dynamics?

- Methodological Answer :

- Ultrafast spectroscopy (fs-TA, transient absorption) to probe singlet/triplet excited states.

- Time-resolved fluorescence for quantifying intersystem crossing rates.

- Theoretical calculations (TD-DFT or CASSCF) to map potential energy surfaces and predict photochemical reactivity.

- Challenge : Differentiate between π→π* and n→π* transitions using solvent-dependent UV-vis spectroscopy .

属性

IUPAC Name |

2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQCWPWUHZFKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180707 | |

| Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2607-52-5 | |

| Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DI-TERT-BUTYL-4-METHYLENE-2,5-CYCLOHEXADIENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49860VI52B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。